Structural Differentiation: A Hydroxypropyl Linker Distinguishes the Scaffold from N-(Naphthalen-1-yl)cinnamamide
N-(3-Hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide differs from the simpler analog N-(naphthalen-1-yl)cinnamamide (CAS 55255-53-3) by the insertion of a 3-hydroxypropyl tether between the naphthalene ring and the amide nitrogen [1]. This linker introduces a chiral secondary alcohol, increasing the topological polar surface area (tPSA) and hydrogen bond capacity, which are critical determinants of permeability and efflux susceptibility [2]. The direct conjugation between naphthalene and the amide bond, present in the simple analog, is broken, altering the electronic distribution and conformational flexibility of the pharmacophore.
| Evidence Dimension | Chemical Structure and Physicochemical Properties |
|---|---|
| Target Compound Data | tPSA ≈ 49.3 Ų; Rotatable bonds = 7; H-bond donors = 2; H-bond acceptors = 2; Molecular weight = 331.4 g/mol |
| Comparator Or Baseline | N-(Naphthalen-1-yl)cinnamamide: tPSA ≈ 29.1 Ų; Rotatable bonds = 3; H-bond donors = 0; H-bond acceptors = 1; Molecular weight = 273.3 g/mol |
| Quantified Difference | Δ tPSA ≈ +20.2 Ų; Δ Rotatable bonds = +4; Δ H-bond donors = +2; Δ H-bond acceptors = +1; Δ MW = +58.1 g/mol |
| Conditions | In silico physicochemical predictions (PubChem/Molinspiration-level calculations) |
Why This Matters
A 20 Ų increase in tPSA and additional H-bond donors predict altered membrane permeability and efflux pump recognition, which directly affects intracellular accumulation and antibacterial potentiation profiles compared to the flat naphthyl-cinnamamide analog.
- [1] PubChem. N-(Naphthalen-1-yl)cinnamamide (CID 1588994) vs. N-(3-Hydroxy-3-(naphthalen-1-yl)propyl)cinnamamide structure comparison. View Source
- [2] D'Cunha, N., et al. Mechanistic Duality of Bacterial Efflux Substrates and Inhibitors. ACS Infect. Dis. 2021. View Source
